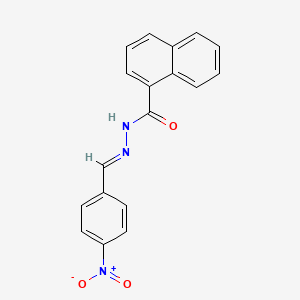![molecular formula C18H19FN2O3S B5556188 (3S*,4R*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5556188.png)
(3S*,4R*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of highly specialized organic molecules featuring a complex structure incorporating elements such as a thiazole ring, a pyrrolidine ring, and fluorophenyl groups. These structural motifs are frequently encountered in compounds explored for their potential pharmacological properties, given their ability to interact with biological targets through a variety of mechanisms.
Synthesis Analysis
The synthesis of complex molecules like the one described often involves multi-step reactions, starting from simpler precursors. For related compounds, synthesis can involve condensation reactions, decarboxylative condensation, and cyclization steps to introduce the desired functional groups and achieve the complex cyclic structures characteristic of these molecules (Mickevičius et al., 2009).
Molecular Structure Analysis
Detailed structure examination of similar compounds is typically carried out using techniques like MS, IR, 1H, and 13C NMR spectroscopy. Advanced NMR techniques and molecular modeling help in understanding the conformation, configuration, and substituent effects on the molecule. This structural analysis is crucial for elucidating the molecule's potential interactions and stability (Mickevičius et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their functional groups. For instance, the thiazole and pyrrolidine components can participate in various chemical reactions, including cycloadditions and substitutions, which are essential for further functionalization or for the compound's biological activity (Cardoso et al., 2006).
科学的研究の応用
Cyclopalladated Complexes in Photophysics
Cyclopalladation of 4-aryl-2,1,3-benzothiadiazoles with palladium acetate, creating novel dimeric complexes, exhibits potential in photophysical applications. These complexes show intense absorption and fluorescence in solution, indicating their utility in photophysical studies and materials science (Mancilha et al., 2011).
Fluorescent pH Sensors
The development of heteroatom-containing organic fluorophores demonstrates the ability to function as fluorescent pH sensors. These sensors, exhibiting aggregation-induced emission (AIE) and intramolecular charge transfer (ICT), can detect acidic and basic organic vapors, highlighting their significance in chemical sensing and environmental monitoring (Yang et al., 2013).
Anticancer Agent Potential
Pyridine-thiazole hybrid molecules show high antiproliferative activity against various cancer cell lines. This suggests their potential as anticancer agents, especially due to their selectivity for cancer cells over normal cells (Ivasechko et al., 2022).
Alkylation and Ring Closure Reactions
Utilizing 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in various alkylation and ring closure reactions leads to the creation of a diverse library of compounds. This versatility in chemical reactions signifies its importance in synthetic chemistry (Roman, 2013).
Synthesis of Highly Substituted Thiazolo[3,2-a]pyridines
The synthesis of thiazolo[3,2-a]pyridine derivatives from chromones and 1,4-zwitterions derived from 4,5-dimethylthiazole showcases the compound's role in creating structurally unique and potentially bioactive molecules (Terzidis et al., 2010).
Acetylcholinesterase Inhibitors for Alzheimer's Disease
The synthesis of 2,4,5-trisubstituted imidazoles as potential acetylcholinesterase inhibitors for Alzheimer's disease treatment highlights the compound's relevance in neurodegenerative disease research (Pervaiz et al., 2020).
特性
IUPAC Name |
(3S,4R)-1-[2-(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-10-16(25-11(2)20-10)7-17(22)21-8-14(15(9-21)18(23)24)12-4-3-5-13(19)6-12/h3-6,14-15H,7-9H2,1-2H3,(H,23,24)/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDLCUALDWMPEN-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)N2CC(C(C2)C(=O)O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C)CC(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-1-[2-(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5556110.png)
![methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5556115.png)
![1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5556123.png)
![4-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5556124.png)

![N-[4-(cyanomethyl)phenyl]-2-furamide](/img/structure/B5556135.png)


![N-[(3S*,4R*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5556155.png)
![3,4-dimethoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene]hydrazone](/img/structure/B5556163.png)
![5-cyclohexyl-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5556172.png)
![N-[3-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5556184.png)
![isopropyl 7-[4-(dimethylamino)phenyl]-4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5556208.png)
